molecular formula C16H14N4OS B2511064 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 690646-44-7

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one

Cat. No.: B2511064
CAS No.: 690646-44-7
M. Wt: 310.38
InChI Key: DODIWPXFVUXOTO-UHFFFAOYSA-N
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Description

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one (hereafter referred to by its systematic name) is a heterocyclic organic molecule featuring:

  • A 5-amino-1,2,4-triazole core, which is a nitrogen-rich aromatic ring system known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
  • A sulfanyl (-S-) linker connecting the triazole to a ketone group.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c17-15-18-16(20-19-15)22-10-14(21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODIWPXFVUXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target compound features three critical components:

  • A [1,1'-biphenyl]-4-yl group linked to an ethanone core.
  • A sulfanyl (-S-) bridge.
  • A 5-amino-1H-1,2,4-triazole heterocycle.

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Fragment A : 1-{[1,1'-Biphenyl]-4-yl}ethan-1-one bearing a leaving group (e.g., bromide or tosylate) at the α-position.
  • Fragment B : 5-Amino-1H-1,2,4-triazole-3-thiol.

Coupling these fragments via nucleophilic substitution or thiol-ene chemistry forms the sulfanyl bridge. Alternative routes may involve in situ generation of the triazole ring on a pre-functionalized ethanone scaffold.

Synthetic Routes and Methodologies

Route 1: Fragment Coupling via Nucleophilic Substitution

Synthesis of 1-{[1,1'-Biphenyl]-4-yl}ethan-1-one Derivatives

The biphenyl-ethanone core is synthesized through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling :

  • Friedel-Crafts Approach :
    Reaction of biphenyl with acetyl chloride in the presence of AlCl₃ yields 1-{[1,1'-biphenyl]-4-yl}ethan-1-one. However, regioselectivity challenges necessitate careful optimization.

  • Suzuki-Miyaura Coupling :
    4-Bromoacetophenone is coupled with phenylboronic acid using Pd(PPh₃)₄ as a catalyst, producing the biphenyl-ethanone in higher regioselectivity.

α-Functionalization :
The ethanone’s α-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 2-bromo-1-{[1,1'-biphenyl]-4-yl}ethan-1-one.

Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol
  • Cyclization of Thiosemicarbazide :
    Thiosemicarbazide undergoes cyclization in basic conditions (NaOH, H₂O/EtOH) to form 5-amino-1H-1,2,4-triazole-3-thiol.
Coupling Reaction

The brominated ethanone reacts with 5-amino-1H-1,2,4-triazole-3-thiol in DMF using K₂CO₃ as a base:

$$
\text{2-Bromo-1-biphenylethanone} + \text{5-Amino-1H-1,2,4-triazole-3-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimization Insights :

  • Temperature: 80–100°C for 12–24 hours.
  • Yield: 45–60% after purification via silica gel chromatography.

Route 2: In Situ Triazole Formation on a Pre-Functionalized Ethanone

Synthesis of 2-Mercapto-1-{[1,1'-biphenyl]-4-yl}ethan-1-one

Thioacetamide is reacted with the α-bromo ethanone derivative to install the thiol group:

$$
\text{2-Bromo-1-biphenylethanone} + \text{Thioacetamide} \xrightarrow{\text{EtOH, reflux}} \text{2-Mercapto-1-biphenylethanone}
$$

Cyclocondensation with Thiosemicarbazide

The thiol-functionalized ethanone reacts with thiosemicarbazide in acidic conditions (HCl, EtOH) to form the triazole ring:

$$
\text{2-Mercapto-1-biphenylethanone} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, Δ}} \text{Target Compound}
$$

Key Parameters :

  • Reaction Time: 6–8 hours.
  • Yield: 50–65%.

Optimization and Reaction Conditions

Solvent and Base Selection

  • DMF vs. THF : DMF enhances nucleophilicity of the thiol group but may lead to side reactions at elevated temperatures.
  • Base Influence : K₂CO₃ outperforms NaH in minimizing deacetylation.

Temperature and Time

  • Optimal Range : 80–100°C balances reaction rate and byproduct formation.
  • Extended Duration : Reactions exceeding 24 hours show degradation via oxidation of the thioether.

Protecting Group Strategies

  • Boc Protection : The 5-amino group on the triazole is protected using di-tert-butyl dicarbonate to prevent unwanted side reactions during coupling.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :

    • Biphenyl protons: δ 7.2–7.6 (m, 9H).
    • Ethanone carbonyl: δ 3.8 (s, 2H).
    • Triazole NH₂: δ 5.1 (s, 2H).
  • ESI-MS :
    Calculated for C₂₂H₁₈N₄OS: 386.12; Observed: 387.21 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).
  • Melting Point : 198–202°C (decomposition observed above 205°C).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 45–60% 50–65% 35–40%
Reaction Time 12–24 h 6–8 h 48 h
Purification Complexity Moderate Moderate High
Scalability High Moderate Low
Key Advantage Simplicity Fewer Steps Novel Approach

Mechanism of Action

The mechanism by which 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism or cancer cell proliferation.

    Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (CAS No.) Substituents on Triazole Aryl/Ethanone Group Key Properties/Activities Synthesis Method Reference
Target Compound 5-Amino Biphenyl N/A (Inferred: Potential tyrosinase inhibition based on biphenyl analogs) Likely via α-halogenated ketone + triazole thiol reaction
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone (721905-01-7) 5-Amino Benzofuran Enhanced solubility due to oxygen heteroatom; explored in CNS drug discovery Reacting benzofuran-substituted α-bromoethanone with triazole thiol
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (476485-84-4) 4-Methyl, 5-(4-Cl-phenyl) 4-Methylphenyl Increased hydrophobicity; potential for kinase inhibition Friedel-Crafts acylation with AlCl3 catalysis
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (488743-87-9) 4-Phenyl, 5-(quinolinyloxymethyl) 4-Chlorophenyl Anticandidal activity (C. albicans MIC = 32 µg/mL) Microwave-assisted synthesis with KOH/CS2
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone (742112-40-9) 5-Amino 4-(4-Cl-phenylsulfonyl)piperazine Improved metabolic stability; explored as a protease inhibitor Piperazine functionalization via sulfonylation

Structural and Electronic Differences

  • Biphenyl vs. Benzofuran/Biphenyl Derivatives : The biphenyl group in the target compound confers rigidity and planar geometry, enhancing interactions with hydrophobic protein pockets . In contrast, benzofuran analogs (e.g., 721905-01-7) introduce an oxygen atom, improving solubility but reducing steric bulk .
  • Sulfonyl and Piperazine Modifications : Compounds like 742112-40-9 incorporate sulfonyl-piperazine groups, which improve pharmacokinetic properties but add synthetic complexity .

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one , often referred to as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5SC_{15}H_{15}N_5S, with a molecular weight of approximately 285.37 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, and a biphenyl moiety that may enhance its pharmacological properties.

Synthesis

The synthesis of triazole derivatives typically involves reactions between 4-amino-5-mercaptotriazole and various carbonyl compounds. For example, one method includes the reaction of triazole derivatives with phenacyl bromides under reflux conditions to yield the desired products. This synthetic versatility allows for modifications that can enhance biological activity and specificity.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral effects. Specific compounds have shown efficacy against HIV and other viruses by inhibiting viral replication processes. The presence of the triazole ring is crucial as it contributes to the binding affinity to viral enzymes.

Anticancer Effects

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Compound 11i from a related study increased apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as P53 and Bax, while decreasing anti-apoptotic factors like Bcl2 .
  • The cytotoxicity of various triazole derivatives has been assessed against different cancer cell lines, showing promising results in inhibiting tumor growth.

Enzyme Inhibition

Triazole compounds are known to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is significant for developing treatments for conditions like Alzheimer's disease. The binding affinity of these compounds often surpasses that of established inhibitors like donepezil .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of triazole derivatives on MDA-MB-231 breast cancer cells; showed increased apoptosis rates compared to control groups .
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated significant inhibition at low concentrations .
Study 3 Assessed antiviral activity against HIV; certain derivatives exhibited IC50 values in the low micromolar range .

Scientific Research Applications

Overview

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one is a complex organic compound notable for its unique structural features, including a triazole ring and a biphenyl moiety. This compound has garnered significant attention in various scientific fields, particularly medicinal chemistry, due to its potential biological activities and applications.

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in critical cellular processes. This inhibition can alter signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival. Studies indicate that this compound can induce changes in gene expression linked to cancer cell growth and survival .

Anticancer Activity

  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The structure-activity relationship (SAR) studies suggest that modifications to the triazole and biphenyl components can enhance anticancer efficacy .

Biochemical Applications

  • Biochemical Interactions : The compound's ability to interact with biomolecules makes it a candidate for studying protein-ligand interactions. It has been utilized in molecular docking studies to predict binding affinities with various biological targets, including enzymes involved in inflammatory pathways .

Chemical Synthesis

  • Building Block : In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in developing new materials and pharmaceuticals .

Case Study 1: Anticancer Evaluation

In a study published in the journal Molecules, researchers synthesized several derivatives of this compound. These derivatives were tested for their cytotoxic activity against human cancer cell lines. The results indicated that modifications to the triazole moiety significantly enhanced anticancer activity, suggesting potential for further development as therapeutic agents .

Case Study 2: Molecular Docking Studies

A comprehensive molecular docking study was conducted to evaluate the interaction of this compound with the enzyme 5-lipoxygenase (5-LOX), implicated in inflammatory responses. The docking results revealed strong binding affinities, indicating that this compound could serve as a lead for developing anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including S-alkylation of a triazole-3-thiol precursor with a biphenyl-substituted bromoethanone. Key steps:

  • Step 1 : Formation of the triazole ring via azide-alkyne cycloaddition or condensation reactions.
  • Step 2 : Thiol activation under alkaline conditions for S-alkylation with 2-bromo-1-(biphenyl-4-yl)ethan-1-one .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to improve yield. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfanyl linkage (δ ~2.8–3.5 ppm for SCH₂) and biphenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve spatial arrangement of the triazole and biphenyl groups. Example: Similar triazole-ketone structures show planar geometry at the thioether bond .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₁₄N₄OS requires exact mass ~318.09 g/mol).

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. Triazole-sulfanyl motifs often inhibit ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or biphenyl groups) influence biological activity?

  • Methodological Answer :

  • Rational Design : Replace the biphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents to modulate lipophilicity and target binding .
  • Case Study : Analogues with pyridinyl-triazole moieties showed enhanced antifungal activity due to improved hydrogen bonding with fungal enzymes .
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like CYP51 or EGFR .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility. Control for variables like inoculum size and incubation time .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in cytotoxicity may arise from cell line-specific metabolic pathways .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorogenic assays show variability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to assess logP (target <5), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 metabolism .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Triazole derivatives may require mitigation of reactive metabolite risks .
  • Co-crystallization Studies : Resolve target-ligand complexes (e.g., with fungal lanosterol 14α-demethylase) to refine binding modes .

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